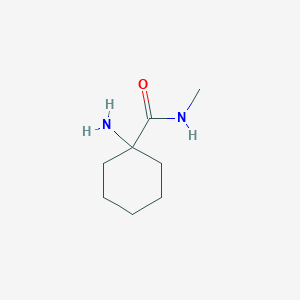

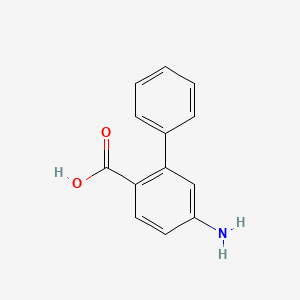

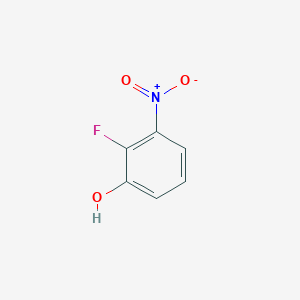

![molecular formula C15H15BrN2 B1292164 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline CAS No. 1016853-07-8](/img/structure/B1292164.png)

5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline is a compound that can be associated with the class of bromo-substituted dihydroisoquinolines. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The compound is not directly mentioned in the provided papers, but insights can be drawn from related compounds and synthetic methods.

Synthesis Analysis

The synthesis of bromo-substituted dihydroisoquinolines, such as the one , can be inferred from the methods described in the provided papers. Paper discusses the synthesis of 4-bromo-1,2-dihydroisoquinolines using a rhodium-catalyzed reaction. This process involves the formation of a bromonium ylide intermediate, which is achieved by the intramolecular attack of a benzyl bromide on an α-imino rhodium carbene. Although the paper does not directly address the synthesis of 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline, the methodology could potentially be adapted for its synthesis by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline would consist of a dihydroisoquinoline core with a bromine atom substituted at the 5-position and an aniline group at the 2-position. The presence of the bromine atom is likely to influence the electronic properties of the molecule, making it more reactive in certain chemical reactions, such as further substitution or coupling reactions.

Chemical Reactions Analysis

While the specific chemical reactions of 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline are not detailed in the provided papers, we can extrapolate from the general behavior of bromo-substituted compounds. The bromine atom could act as a good leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions with palladium catalysts. The dihydroisoquinoline moiety might also undergo various transformations, including oxidation to the corresponding isoquinoline or participation in cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline can be hypothesized based on the structure. The bromine atom would contribute to the compound's molecular weight and density, and the aromatic system may result in significant UV-Vis absorbance. The compound's solubility would depend on the solvent and could be influenced by the presence of the aniline group, which might form hydrogen bonds. The paper provides insights into the NMR monitoring of similar compounds, which could be relevant for characterizing the compound .

Applications De Recherche Scientifique

Chemical Synthesis Applications

One application involves the Knorr synthesis for the preparation of quinolinones, a method that could potentially be adapted for synthesizing derivatives of the target compound. This process includes a condensation between β-keto esters and aniline derivatives, leading to the formation of quinolinones through cyclization of the resulting anilides. This method offers a route for synthesizing complex quinoline derivatives efficiently (Wlodarczyk et al., 2011).

Another relevant study discusses the transformations of anilides under acidic conditions, which could provide insight into the reactivity and potential modifications of "5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline" derivatives. The research found that anilides of aryl-epoxypropionic acids, when treated with acidic agents, led to cyclization products forming quinolinones, suggesting a pathway for diversifying the chemical structure of related compounds (Mamedov et al., 2015).

Biological Activity Studies

A study on the effect of structural modifications in the amine portion of substituted aminobutyl-benzamides, which includes compounds structurally related to "5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline," investigated their binding affinity for σ1 and σ2 receptors. The research found that modifications in the amine ring size and the position of the nitrogen atom significantly affected the σ receptor binding affinity and selectivity, indicating the potential for designing receptor-selective ligands based on the structural framework of the target compound (Fan et al., 2011).

Additionally, the synthesis and evaluation of tetrahydroisoquinolines with pendant aromatics as σ2 selective ligands explored the influence of different isoquinoline and carboxylic acid moieties on the binding affinity for σ receptors. This study suggests that "5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline" derivatives could be optimized for high affinity and selectivity towards σ2 receptors, highlighting the potential for developing new pharmacologically active compounds based on this chemical scaffold (Ashford et al., 2014).

Orientations Futures

The future directions for research on 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline and related compounds could involve further exploration of their synthesis, chemical reactions, and mechanisms of action. Given the broad range of biological activities exhibited by related compounds, there may also be potential for the development of new drugs based on these structures .

Propriétés

IUPAC Name |

5-bromo-2-(3,4-dihydro-1H-isoquinolin-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2/c16-13-5-6-15(14(17)9-13)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXADHMXUGFFCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

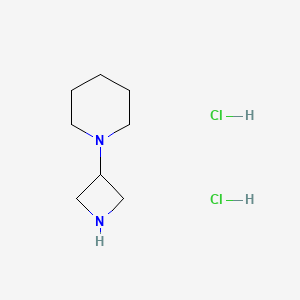

![1-[(Aminooxy)methyl]-3-fluorobenzene hydrochloride](/img/structure/B1292086.png)

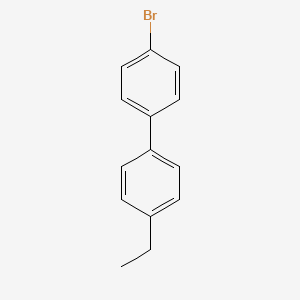

![Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1292099.png)

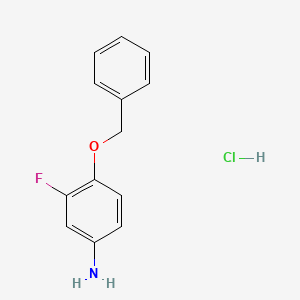

![4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide](/img/structure/B1292102.png)

![1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1292115.png)